1-(3,4-Dihydro-2H-pyran-5-yl)-2-(methylamino)ethan-1-one
Description
1-(3,4-Dihydro-2H-pyran-5-yl)-2-(methylamino)ethan-1-one is an organic compound with a complex structure that includes a pyran ring and a methylamino group
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-pyran-5-yl)-2-(methylamino)ethanone |
InChI |
InChI=1S/C8H13NO2/c1-9-5-8(10)7-3-2-4-11-6-7/h6,9H,2-5H2,1H3 |
InChI Key |
KZWAYLUJTZIKLJ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)C1=COCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydro-2H-pyran-5-yl)-2-(methylamino)ethan-1-one typically involves the reaction of 3,4-dihydro-2H-pyran with a suitable methylamino precursor under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process. The industrial methods also focus on minimizing waste and optimizing the use of raw materials.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dihydro-2H-pyran-5-yl)-2-(methylamino)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-(3,4-Dihydro-2H-pyran-5-yl)-2-(methylamino)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dihydro-2H-pyran-5-yl)-2-(methylamino)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dihydro-2H-pyran-5-yl)ethan-1-one
- 2-(Methylamino)ethan-1-one
Uniqueness
1-(3,4-Dihydro-2H-pyran-5-yl)-2-(methylamino)ethan-1-one is unique due to its specific combination of functional groups and structural features
Biological Activity
1-(3,4-Dihydro-2H-pyran-5-yl)-2-(methylamino)ethan-1-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H15NO2
- Molecular Weight : 195.25 g/mol
- CAS Number : 1046811-99-7
The compound exhibits various biological activities, primarily attributed to its structural features, including the dihydropyran moiety and the methylamino group. These functional groups may influence interactions with biological targets such as enzymes and receptors.
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for antibiotic development.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
Preliminary studies have identified the compound's cytotoxic effects on various cancer cell lines. Notably, it has shown promise in inhibiting cell proliferation in breast and colon cancer models.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10.5 |
| HT-29 (Colon Cancer) | 8.3 |
Case Studies
A case study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of related compounds, emphasizing structure-activity relationships (SAR). The findings indicated that modifications to the dihydropyran ring could enhance anticancer activity while reducing toxicity.
Research Findings
- Anticonvulsant Properties : A study demonstrated that derivatives of this compound showed significant anticonvulsant effects in animal models, suggesting potential for neurological applications.
- Cytotoxicity Mechanism : Molecular dynamics simulations revealed that the compound interacts with cellular proteins through hydrophobic contacts, which may play a role in its cytotoxic effects.
- In Vivo Studies : Animal studies have confirmed the efficacy of this compound in reducing tumor size in xenograft models, supporting its potential for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
